molecular formula C10H10ClN3 B1426372 4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole CAS No. 1248982-81-1

4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole

Cat. No. B1426372
M. Wt: 207.66 g/mol
InChI Key: DTCPIILCKLYMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are commonly used in medicinal chemistry .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-arylation reactions .

Scientific Research Applications

Synthesis of Energetic Salts

4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole plays a role in the synthesis of triazolyl-functionalized energetic salts. These salts are synthesized through reactions with 1-(chloromethyl)-1H-1,2,4-triazole and subsequently treated to form diquaternary salts. They exhibit good thermal stability and high density, making them relevant in the field of materials science, particularly for energetic materials (Wang, Gao, Ye, & Shreeve, 2007).

Analysis of Intermolecular Interactions

The compound is used in the synthesis and characterization of biologically active derivatives, facilitating the study of intermolecular interactions. Such studies are crucial in understanding molecular behavior, particularly in biological systems (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Study of Tautomerism

Research on 3, 5-disubstituted 1, 2, 4-triazoles, including derivatives of the given compound, contributes to the understanding of tautomerism. This study is vital in pharmaceutical chemistry as it affects the properties of drug molecules (Kubota & Uda, 1975).

Tetrel Bonding Interactions

This compound is involved in the synthesis of derivatives that are analyzed for π-hole tetrel bonding interactions, contributing to knowledge in crystal engineering and molecular design (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Synthesis of Triazole Derivatives

The compound is used in the synthesis of various triazole derivatives, contributing to the development of new chemical entities with potential applications in pharmaceuticals and materials science (Iddon & Nicholas, 1996).

Future Directions

The future directions in the study of triazole compounds are vast. They are being explored for their potential uses in various fields, including medicinal chemistry, agriculture, and materials science .

properties

IUPAC Name

4-(chloromethyl)-1-(3-methylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-8-3-2-4-10(5-8)14-7-9(6-11)12-13-14/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCPIILCKLYMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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